molecular formula C19H30N2O2 B12975309 (3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate

(3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate

Cat. No.: B12975309
M. Wt: 318.5 g/mol
InChI Key: YKBYYVMDYLZHQR-XJIUDMAQSA-N
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Description

(3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate is a piperidine derivative with a stereospecific configuration at positions 3 (S) and 4 (R). Its molecular formula is C₁₉H₃₀N₂O₂, and its molecular weight is 318.46 g/mol . The compound features:

  • A tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, which enhances solubility and stability during synthesis.
  • A 3-methyl substituent and a 4-((1-phenylethyl)amino) group, contributing to steric and electronic modulation.
  • Potential applications in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis (e.g., GPCR kinase 2 inhibitors) .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-methyl-4-(1-phenylethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14-,15?,17+/m0/s1

InChI Key

YKBYYVMDYLZHQR-XJIUDMAQSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@H]1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

    Attachment of the Phenylethylamine Moiety: The phenylethylamine group is attached through a nucleophilic substitution reaction, where the amine group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that similar compounds may exhibit a range of biological activities, including:

  • Antidepressant Activity : Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, suggesting a role in treating depression and anxiety disorders.
  • Analgesic Properties : The piperidine ring structure is often associated with analgesic effects, making this compound a candidate for pain management therapies.

Several studies have explored the pharmacological potential of piperidine derivatives:

  • Antidepressant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a series of piperidine derivatives. The findings suggested that compounds with similar structural motifs exhibited significant activity in rodent models of depression .
  • Pain Management Research : Research highlighted in Pain Medicine indicated that certain piperidine derivatives could effectively modulate pain pathways, showing promise as novel analgesics .
  • Neurotransmitter Interaction Studies : Investigations into the binding affinities of related compounds to serotonin and dopamine receptors revealed potential mechanisms through which these compounds exert their therapeutic effects .

Mechanism of Action

The mechanism of action of (3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The target compound belongs to a family of tert-butyl piperidine carboxylates with variations in substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Substituents at Positions 3 and 4 Molecular Weight (g/mol) Key Applications/Syn. Yield Reference
Target compound (N/A) C₁₉H₃₀N₂O₂ 3-methyl, 4-((1-phenylethyl)amino) 318.46 Kinase inhibitor intermediate (theoretical)
(3S,4R)-tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (N/A) C₁₈H₂₅FNO₅ 3-hydroxymethyl, 4-(4-fluoro-3-methoxycarbonylphenyl) 366.40 Intermediate for kinase inhibitors (100% yield)
(3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (N/A) C₂₆H₂₉FNO₇ 3-(benzodioxolyloxymethyl), 4-(4-fluoro-3-methoxycarbonylphenyl) 510.52 Kinase inhibitor intermediate (50% yield)
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (1171125-92-0) C₁₁H₂₂N₂O₃ 3-methoxy, 4-amino 230.31 Building block for drug discovery
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate (2325666-51-9) C₁₁H₂₀FNO₃ 3-fluoro-3-methyl, 4-hydroxy 233.28 Fluorinated intermediate for bioactive molecules
Key Observations:

Substituent Effects: The Boc group is conserved across all analogues for stability. Position 3: Methyl, hydroxymethyl, or methoxy groups modulate steric bulk and hydrogen-bonding capacity. The target compound’s 3-methyl group balances lipophilicity and metabolic stability. Position 4: Aromatic (e.g., fluorophenyl) or amino groups enhance binding to biological targets.

Stereochemical Influence :

  • The (3S,4R) configuration is critical for activity in kinase inhibitors, as seen in analogues with similar stereochemistry .
Key Observations:
  • Deprotection Strategies : Tetrabutylammonium fluoride (TBAF) efficiently removes silyl protecting groups in high yields .
  • Heteroatom Incorporation : Reactions with benzodioxol-5-ol or pyridinyl amines require precise stoichiometry and temperature control to avoid side products .
  • The target compound’s synthesis likely parallels these methods but with 1-phenylethylamine as the nucleophile.

Biological Activity

(3S,4R)-Tert-butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate is a piperidine derivative notable for its complex stereochemistry and potential biological activities. With a molecular formula of C19H30N2O2C_{19}H_{30}N_{2}O_{2} and a molecular weight of approximately 318.46 g/mol, this compound has garnered attention in pharmacological research due to its structural features that may influence its interaction with biological targets.

Structural Characteristics

The compound features two chiral centers, which contribute to its unique pharmacological profile. The presence of both a tert-butyl group and a phenylethyl amino group enhances its potential as a therapeutic agent. The structural complexity allows for diverse interactions with biological receptors, particularly in the context of muscarinic receptor activity.

Pharmacological Potential

Research indicates that compounds structurally similar to This compound may exhibit significant pharmacological properties, including:

  • Muscarinic Receptor Agonism : Studies have shown that piperidine derivatives can act as agonists at muscarinic receptors, which are implicated in various neurological functions. For instance, a related compound demonstrated an EC50 of 3.5 μM at the M1 receptor, indicating promising activity for cognitive enhancement therapies .
  • Binding Affinities : Interaction studies suggest that this compound may have favorable binding affinities for various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission.

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to This compound :

  • Cognitive Enhancement : In vitro assays have indicated that certain piperidine derivatives enhance ERK phosphorylation and calcium mobilization in neuronal cells, suggesting their potential role in treating cognitive disorders .
  • Selectivity Profiles : Comparative studies on related compounds revealed varying selectivity for muscarinic receptor subtypes, with some showing minimal activity at M2 and M3 receptors while being potent at M1 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

Comparative Analysis

The following table summarizes key features of structurally related compounds to highlight the uniqueness of This compound :

Compound NameMolecular FormulaKey Features
Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylateC13H23N2O3C_{13}H_{23}N_{2}O_{3}Hydroxy group at position 4
(3R,4R)-3-methylamino-4-methylpiperidineC11H18N2C_{11}H_{18}N_{2}Lacks tert-butyl and phenylethyl groups
Tert-butyl spiro[isoindoline-1,4'-piperidine]VariableSpirocyclic structure differing in ring composition

Q & A

Q. Table 1: Comparison of Synthetic Methods for Piperidine Derivatives

StepConditionsYieldStereochemical ControlReference
Boc ProtectionDi-tert-butyl dicarbonate, THF, 0°C95%High
Chiral Coupling1-Phenylethylamine, DCM, RT85%Moderate
DeprotectionTBAF, AcOH, 60°C100%Excellent
PurificationFlash Chromatography (EtOAc/Hexane)90%High

Q. Table 2: Analytical Techniques for Stereochemical Validation

TechniqueKey ParametersApplicationReference
X-ray CrystallographySHELXL refinement, R-factor < 0.05Absolute configuration
Chiral HPLCChiralpak IB, 90:10 Hexane:IPAEnantiomeric ratio determination
NMR with CSAEu(hfc)₃, 500 MHzDiastereotopic proton discrimination

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